Fluorosulfonic acid

Catalog No.
S600044
CAS No.
7789-21-1
M.F
FHO3S
M. Wt
100.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorosulfonic acid

CAS Number

7789-21-1

Product Name

Fluorosulfonic acid

IUPAC Name

sulfurofluoridic acid

Molecular Formula

FHO3S

Molecular Weight

100.07 g/mol

InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)

InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N

SMILES

OS(=O)(=O)F

Solubility

SOL IN NITROBENZENE
Solubility in water: reaction

Synonyms

fluorosulfonate, fluorosulfonic acid, fluorosulfuric acid

Canonical SMILES

OS(=O)(=O)F

Organic Synthesis:

  • As a catalyst

    FSO3H acts as a powerful and versatile Lewis acid catalyst for various organic reactions, including:

    • Friedel–Crafts reactions for acylation and alkylation
    • Acylation of aromatic compounds
    • Esterification and transesterification reactions
    • Alkene isomerization and polymerization reactions
  • As a reagent

    FSO3H can directly participate in organic reactions, such as:

    • Cleavage of ethers and acetals
    • Desulfonylation of aromatic sulfonyl chlorides

Inorganic Chemistry:

  • Synthesis of metal complexes: FSO3H can be used as a solvent or reaction medium for the preparation of various metal complexes, particularly those involving Lewis acidic cations.
  • Study of reaction mechanisms: Due to its strong acidity and unique properties, FSO3H can be employed to probe reaction mechanisms in inorganic chemistry by differentiating between different reaction pathways.

Material Science:

  • Electrolyte development: FSO3H is being investigated as a potential electrolyte component in proton exchange membrane fuel cells (PEMFCs) due to its high conductivity and thermal stability.
  • Synthesis of novel materials: FSO3H can be used as a catalyst or reaction medium for the preparation of advanced materials, such as conducting polymers and porous materials.

Fluorosulfonic acid, also known as sulfurofluoridic acid, is an inorganic compound with the chemical formula HSO₃F. It is recognized as one of the strongest acids available, classified as a superacid due to its remarkable protonating ability, which is approximately 1000 times stronger than sulfuric acid. This colorless liquid is highly soluble in polar organic solvents but poorly soluble in nonpolar solvents, making it a unique compound in various chemical applications. Its molecular structure features a tetrahedral arrangement, closely related to sulfuric acid but with a fluorine atom substituting one of the hydroxyl groups .

Fluorosulfonic acid's primary mechanism of action in scientific research lies in its exceptional proton donating ability. This strong acidity allows it to readily transfer a hydrogen ion to various substrates, including organic molecules, catalysts, and reaction intermediates. This proton transfer activates or initiates various chemical reactions [].

Fluorosulfonic acid is a highly corrosive and dangerous substance. Here are some key safety concerns:

  • Corrosivity: It can severely damage skin, eyes, and respiratory tissues upon contact or inhalation [].
  • Reactivity: Fluorosulfonic acid reacts violently with water, releasing hazardous fumes of hydrogen fluoride and sulfuric acid []. It also reacts with many metals, generating flammable hydrogen gas [].
  • Toxicity: Exposure to fluorosulfonic acid can cause severe burns, lung damage, and other health problems [].

Fluorosulfonic acid exhibits strong reactivity, particularly with bases and water. When it reacts with water, it hydrolyzes to produce hydrogen fluoride and sulfuric acid:

HSO3F+H2OHF+H2SO4HSO₃F+H₂O\rightarrow HF+H₂SO₄

This reaction is highly exothermic and can be violent. Additionally, fluorosulfonic acid can self-ionize:

2HSO3F[H2SO3F]++[SO3F]K=4.0×108 at 298 K 2HSO₃F⇌[H₂SO₃F]⁺+[SO₃F]⁻\quad K=4.0\times 10^{-8}\text{ at 298 K }

Moreover, it plays a significant role in catalyzing organic reactions such as alkylation and isomerization of hydrocarbons .

Fluorosulfonic acid is not typically encountered in biological systems due to its extreme toxicity and corrosiveness. It can cause severe chemical burns upon contact with skin or mucous membranes and is harmful if inhaled or ingested. The compound hydrolyzes to release hydrogen fluoride, which is particularly dangerous as it can lead to systemic toxicity by binding calcium ions in the body, potentially resulting in severe health complications .

Fluorosulfonic acid can be synthesized through several methods:

  • Reaction of Sulfur Trioxide with Hydrogen Fluoride: This is the most common method where sulfur trioxide gas reacts with hydrogen fluoride gas:
    SO3+HFHSO3FSO₃+HF\rightarrow HSO₃F
  • Use of Chlorosulfonic Acid: Another method involves treating chlorosulfonic acid with fluoride sources such as potassium fluoride or calcium fluoride at elevated temperatures .
  • Distillation Techniques: In some processes, fluorosulfonic acid is distilled from the reaction mixture under controlled conditions to purify the product .

Fluorosulfonic acid has several industrial applications due to its strong acidity:

  • Catalysis: It is used as a catalyst in various organic reactions, including alkylation and hydrofluorination.
  • Fluorination Agent: The compound serves as a potent fluorinating agent in organic synthesis.
  • Superacid Chemistry: When combined with antimony pentafluoride, it forms "magic acid," which can stabilize carbocations and facilitate complex organic transformations .

Due to its highly reactive nature, interaction studies involving fluorosulfonic acid primarily focus on its corrosive effects and reactivity with various substances. It reacts violently with water and bases, producing hazardous byproducts like hydrogen fluoride and sulfuric acid. Research emphasizes the need for careful handling and appropriate safety measures when working with this compound due to its potential for causing severe chemical burns and systemic toxicity .

Fluorosulfonic acid shares similarities with several other strong acids, particularly within the category of superacids. Here are some comparable compounds:

CompoundChemical FormulaStrength ComparisonUnique Features
Sulfuric AcidH₂SO₄Strong but less than HSO₃FCommonly used industrially
Triflic AcidCF₃SO₃HComparable strengthMore hydrolytically stable than HSO₃F
Chlorosulfonic AcidClSO₃HStrong but less than HSO₃FUsed in chlorination reactions
Methyl FluorosulfonateCH₃OSO₂FWeaker than HSO₃FOrganic ester derivative

Fluorosulfonic acid stands out due to its extreme reactivity and ability to protonate nearly all organic compounds, making it invaluable in specialized chemical processes .

Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163°C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

XLogP3

-0.3

Boiling Point

324.9 °F at 760 mm Hg (USCG, 1999)
163 °C @ 760 MM HG
163 °C

Vapor Density

Relative vapor density (air = 1): 3.4

Density

1.73 at 77 °F (USCG, 1999)
1.726 AT 25 °C/4 °C
Relative density (water = 1): 1.7

Melting Point

-125.1 °F (USCG, 1999)
-89 °C

UNII

PPX0648643

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.33

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-21-1

Wikipedia

Fluorosulfonic acid

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

THORPE, KIRMAN, J CHEM SOC 61: 921 (1892); MEYER, SCHRAMM, Z ANORG ALLGEM CHEM 206: 25 (1932); KWASNIK IN HANDBOOK OF PREPARATIVE INORG CHEM, VOL 1, G BRAUER, ED (ACADEMIC PRESS, NEW YORK, 2ND ED, 1963) PP 177.
REACTION OF ANHYDROUS HYDROGEN FLUORIDE WITH SULFURIC ACID ANHYDRIDE.

General Manufacturing Information

All other chemical product and preparation manufacturing
Fluorosulfuric acid: ACTIVE

Stability Shelf Life

FUMES IN MOIST AIR; STABLE TO 900 °C

Dates

Modify: 2023-08-15

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